3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid
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Overview
Description
3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid is a chemical compound that features a sulfonamide group attached to a chloropyridine ring, which is further connected to a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid typically involves the following steps:
Formation of 6-Chloropyridine-3-sulfonamide: This intermediate can be synthesized by reacting 6-chloropyridine with sulfonamide under appropriate conditions.
Coupling Reaction: The 6-chloropyridine-3-sulfonamide is then coupled with 2-methylbenzoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the chloropyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloropyridine-3-sulfonamide
- 3-(6-Chloropyridine-3-sulfonamido)propanoic acid
Uniqueness
3-(6-Chloropyridine-3-sulfonamido)-2-methylbenzoic acid is unique due to the presence of both a sulfonamide group and a methylbenzoic acid moiety. This combination allows for diverse chemical reactivity and potential applications in various fields. The compound’s structure enables it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-[(6-chloropyridin-3-yl)sulfonylamino]-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-8-10(13(17)18)3-2-4-11(8)16-21(19,20)9-5-6-12(14)15-7-9/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSKTLKNMGFQON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CN=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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